

Neobritannilactone B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Neobritannilactone B**

Cat. No.: **B1218404**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neobritannilactone B is a naturally occurring sesquiterpene lactone isolated from the medicinal plant *Inula britannica*. This document provides a detailed technical overview of **Neobritannilactone B**, covering its discovery, historical context, physicochemical properties, and biological activities. Special emphasis is placed on its cytotoxic and pro-apoptotic effects on various cancer cell lines. This guide also includes detailed experimental protocols for its isolation and characterization, and discusses potential synthetic strategies and mechanisms of action, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.

Introduction and Historical Context

Neobritannilactone B belongs to the eudesmanolide class of sesquiterpene lactones, a large family of secondary metabolites known for their diverse and potent biological activities. It is a constituent of *Inula britannica*, a plant with a long history of use in traditional medicine across Asia for treating conditions such as inflammation, bronchitis, and digestive disorders.

The initial isolation and structural elucidation of **Neobritannilactone B**, along with Neobritannilactone A and acetyl **neobritannilactone B**, were first reported in 2006. These compounds were isolated from the flowers of *Inula britannica* var. *chinensis*. Their structures

were established through extensive spectroscopic analysis, including high-field 1D and 2D NMR techniques and mass spectrometry.

Physicochemical Properties

The fundamental physicochemical properties of **Neobritannilactone B** are summarized in the table below.

Property	Value	Reference
Chemical Name	(3aR,4S,6E,10E,11aS)-3a,4,5,8,9,11a-Hexahydro-4-hydroxy-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one	[1]
CAS Number	886990-00-7	[1]
Molecular Formula	C ₁₅ H ₂₀ O ₃	[1]
Molecular Weight	248.32 g/mol	[1]
Appearance	Not specified in literature	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

Spectroscopic Data

The structural characterization of **Neobritannilactone B** was accomplished through comprehensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: ¹H NMR Spectroscopic Data for **Neobritannilactone B** (in CDCl₃)[2]

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	4.95	d	9.6
2	2.15	m	
3 α	1.80	m	
3 β	1.65	m	
4	2.05	m	
5	3.98	d	9.6
6	4.25	t	9.0
7	2.85	m	
9 α	1.95	m	
9 β	1.75	m	
10	1.50	s	
11	2.55	m	
13	1.20	d	7.0
14	1.15	d	7.0
15	1.05	d	7.0

Table 2: ^{13}C NMR Spectroscopic Data for **Neobritannilactone B** (in CDCl_3)[2]

Position	Chemical Shift (δ) ppm
1	82.3
2	40.1
3	35.2
4	140.5
5	125.8
6	78.9
7	50.2
8	177.2
9	30.1
10	40.3
11	41.2
12	170.5
13	12.5
14	20.8
15	15.7

Table 3: Mass Spectrometry Data for **Neobritannilactone B**[2]

Technique	Ionization Mode	Observed m/z	Molecular Formula
HR-ESI-MS	Positive	$[M+Na]^+$	$C_{15}H_{20}O_3Na$

Biological Activity

Neobritannilactone B has demonstrated significant cytotoxic and pro-apoptotic activities against a range of human cancer cell lines.

Cytotoxic and Pro-apoptotic Effects

Studies have shown that **Neobritannilactone B** is a potent inducer of apoptosis in several cancer cell lines. The table below summarizes the percentage of apoptotic cells following treatment with **Neobritannilactone B**.

Table 4: Apoptotic Effects of **Neobritannilactone B** on Human Cancer Cell Lines

Cell Line	Cancer Type	Concentration (µM)	Incubation Time (h)	Apoptotic Cells (%)
COLO 205	Colon Carcinoma	25	24	41.62
HT-29	Colorectal Adenocarcinoma	25	24	66.54
HL-60	Human Promyelocytic Leukemia	25	24	77.57
AGS	Gastric Adenocarcinoma	25	24	11.78

Data for **Neobritannilactone B** is extracted from a study that also investigated acetyl **neobritannilactone B**, which showed even higher apoptotic induction in some cell lines.

Potential Mechanism of Action

While the direct signaling pathways affected by **Neobritannilactone B** have not been explicitly detailed in the available literature, research on other sesquiterpene lactones isolated from *Inula britannica* provides strong indications of a likely mechanism of action. Compounds such as ergolide and britannin have been shown to exert their anti-inflammatory and cytotoxic effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^{[1][2][3][4]} This pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. Its dysregulation is a hallmark of many cancers.

The proposed mechanism involves the α -methylene- γ -lactone moiety present in **Neobritannilactone B** and other sesquiterpene lactones, which can act as a Michael acceptor and form covalent adducts with nucleophilic residues, such as cysteine, in key signaling proteins like I κ B kinase (IKK) and NF- κ B itself. This covalent modification can inhibit the degradation of I κ B α , thereby preventing the nuclear translocation of the NF- κ B p65 subunit and subsequent transcription of pro-inflammatory and pro-survival genes.

Proposed inhibitory mechanism of **Neobritannilactone B** on the NF- κ B signaling pathway.

Experimental Protocols

Isolation of **Neobritannilactone B** from *Inula britannica*

The following protocol outlines a general procedure for the isolation of **Neobritannilactone B** from the flowers of *Inula britannica*.

5.1.1. Plant Material and Extraction

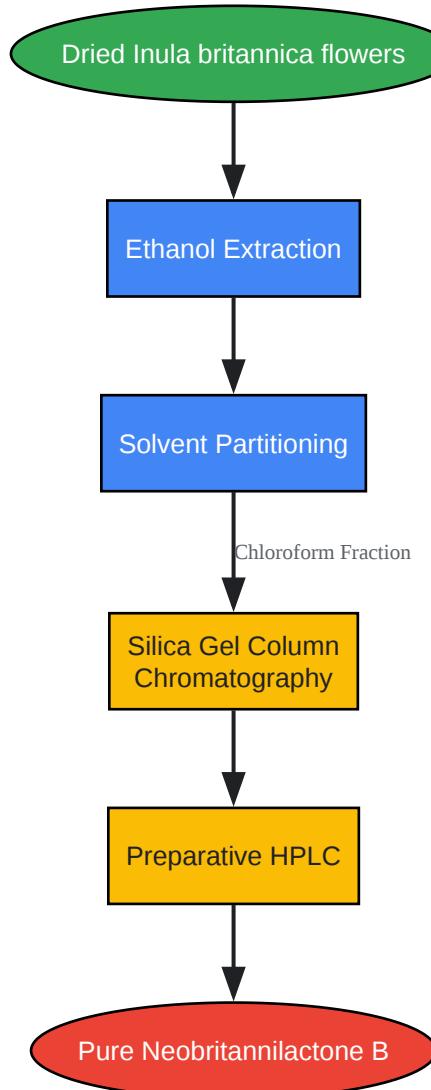
- Plant Material: Air-dried and powdered flowers of *Inula britannica* are used as the starting material.
- Extraction: The powdered plant material is exhaustively extracted with 95% ethanol at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

5.1.2. Fractionation

- The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity.
- A typical partitioning scheme involves successive extractions with n-hexane, chloroform, and ethyl acetate.
- The chloroform and ethyl acetate fractions, which are rich in sesquiterpene lactones, are collected for further purification. **Neobritannilactone B** is typically found in the chloroform fraction.

5.1.3. Chromatographic Purification

- **Silica Gel Column Chromatography:** The chloroform fraction is subjected to silica gel column chromatography. A gradient elution is performed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing **Neobritannilactone B** are further purified by preparative HPLC. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to **Neobritannilactone B** is collected.
- **Final Purification:** The collected fraction is concentrated to yield pure **Neobritannilactone B**. The purity is confirmed by analytical HPLC.



[Click to download full resolution via product page](#)

General workflow for the isolation of **Neobritannilactone B**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz). Samples are dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[\[2\]](#)
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass and elemental composition of the compound.[\[2\]](#)

Total Synthesis

To date, a complete total synthesis of **Neobritannilactone B** has not been reported in the peer-reviewed scientific literature. However, the synthesis of structurally related and more complex sesquiterpene lactones has been achieved, providing a roadmap for the potential synthesis of **Neobritannilactone B**. A plausible retrosynthetic analysis would likely involve the disconnection of the lactone ring and the ten-membered carbocycle, potentially utilizing strategies such as ring-closing metathesis or intramolecular aldol reactions to construct the core scaffold.

Conclusion and Future Perspectives

Neobritannilactone B is a promising natural product with demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines. Its potential mechanism of action through the inhibition of the NF- κ B signaling pathway makes it an attractive candidate for further investigation in cancer drug discovery. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by **Neobritannilactone B**, as well as developing a scalable total synthesis to enable more extensive biological evaluation and the generation of novel analogs with improved therapeutic properties. The detailed information provided in this technical guide serves as a solid foundation for researchers to advance the study of this intriguing sesquiterpene lactone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ergolide, sesquiterpene lactone from *Inula britannica*, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergolide, sesquiterpene lactone from *Inula britannica*, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF- κ B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells [pubmed.ncbi.nlm.nih.gov]
- 4. New sesquiterpene dimers from *Inula britannica* inhibit NF-kappaB activation and NO and TNF-alpha production in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Neobritannilactone B: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1218404#neobritannilactone-b-discovery-and-historical-context>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com